Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-
Description
CAS: 30925-08-7 Molecular Formula: C₁₄H₁₉NO₄ Molecular Weight: 265.305 g/mol Synonyms:
- N-Boc-α-(methylamino)benzeneacetic acid
- (2S)-2-[Methyl-(tert-butyloxycarbonyl)amino]-2-phenylacetic acid Structure: Features a benzene ring attached to an acetic acid backbone, with a methylamino group protected by a tert-butoxycarbonyl (Boc) group at the alpha position. The (alphaS) designation indicates the (S)-stereochemistry at the chiral center .
Properties
IUPAC Name |
(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGJGYNYMSTK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H](C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Benzeneacetic acid derivatives have been investigated for their potential as therapeutic agents. They exhibit various biological activities, including anti-inflammatory and analgesic properties. For instance, compounds with similar structures have been found to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways.
Drug Development
The compound serves as a lead structure in drug development programs targeting specific receptors or enzymes involved in disease processes. Its structural modifications can lead to enhanced potency and selectivity for particular biological targets.
Biochemical Studies
Research has demonstrated that benzeneacetic acid derivatives can act as substrates or inhibitors in enzymatic reactions. This property makes them valuable tools for studying enzyme mechanisms and kinetics in vitro.
Analytical Chemistry
The compound's unique chemical structure allows it to be used as a standard reference material in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This application is crucial for the quantification of similar compounds in complex biological matrices.
Case Studies
Mechanism of Action
The compound exerts its effects through its interactions with biological targets, such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with specific molecular targets. The exact mechanism depends on the biological context and the specific targets involved.
Comparison with Similar Compounds
Stereoisomer: (alphaR)-Enantiomer
CAS: 30925-12-3 Molecular Formula: C₁₄H₁₉NO₄ (identical to the (alphaS)-form) Key Differences:
- Stereochemistry: The (alphaR)-enantiomer has the opposite configuration at the chiral center.
- Properties :
Propyl-Substituted Derivative
CAS: 144838-86-8 Molecular Formula: C₁₆H₂₃NO₄ Structure: Replaces the methylamino group with a 3-[(tert-butoxycarbonyl)amino]propyl chain. Key Differences:
- Chain Length : Longer alkyl chain increases molecular weight (293.36 g/mol) and lipophilicity.
- Applications: Potential use in extended-release formulations or as a linker in prodrugs .
Halogenated Derivative: 3,5-Difluoro-4-Methoxy Analog
CAS: 1236353-93-7 Molecular Formula: C₁₄H₁₇F₂NO₅ Structure: Introduces electron-withdrawing fluorine atoms at positions 3 and 5, plus a methoxy group at position 4. Key Differences:
Thienyl-Containing Analog
CAS: 141109-19-5 Molecular Formula: C₁₅H₁₆ClNO₂S·HCl Structure: Features a 2-thienyl group and chlorine substituent. Key Differences:
- Heterocyclic Group : The thienyl moiety enhances π-π stacking interactions, common in cardiovascular drugs (e.g., Clopidogrel analog).
- Hydrochloride Salt : Improves solubility for oral bioavailability .
Data Tables
Table 1: Structural and Physical Comparison
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Key Applications |
|---|---|---|---|---|
| (alphaS)-form (30925-08-7) | C₁₄H₁₉NO₄ | 265.305 | Boc-protected methylamino, (S)-chirality | Peptide synthesis |
| (alphaR)-form (30925-12-3) | C₁₄H₁₉NO₄ | 265.305 | Boc-protected methylamino, (R)-chirality | Chiral drug development |
| Propyl derivative (144838-86-8) | C₁₆H₂₃NO₄ | 293.36 | Boc-protected aminopropyl chain | Prodrug linkers |
| Difluoro-methoxy analog (1236353-93-7) | C₁₄H₁₇F₂NO₅ | 317.29 | 3,5-Difluoro, 4-methoxy | Agrochemicals |
| Thienyl analog (141109-19-5) | C₁₅H₁₆ClNO₂S·HCl | 322.23 (free base) | 2-Thienyl, chlorine, hydrochloride salt | Cardiovascular APIs |
Biological Activity
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)- is a synthetic compound with significant biological activity. This compound is characterized by its unique molecular structure, which contributes to its diverse pharmacological properties. The compound has been studied for its potential therapeutic applications in various biological pathways, including anti-infection mechanisms and modulation of signaling pathways.
- Molecular Formula : C19H31NO5Si
- Molecular Weight : 381.54 g/mol
- CAS Number : 1286280-61-2
- SMILES Notation : C@H(C(O)=O)C1=CC=C(OSi(C)C)C=C1
Biological Activity
The biological activity of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)- spans multiple mechanisms and therapeutic areas:
1. Anti-Infective Properties
This compound has shown efficacy against various pathogens, including:
- Viruses : Effective against HIV, HCV, and influenza viruses.
- Bacteria : Demonstrated activity against antibiotic-resistant strains.
- Fungi : Inhibitory effects on fungal growth.
The compound operates through several biological pathways:
- Cell Signaling Pathways : It interacts with the TGF-beta/Smad and MAPK/ERK signaling pathways, influencing cellular responses to stress and inflammation.
- Immunomodulation : Alters immune responses by modulating cytokine production and immune cell activation.
3. Apoptosis Induction
Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Research Findings
A review of recent studies highlights the following key findings regarding the biological activity of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Case Study A : A clinical trial involving patients with chronic viral infections showed significant reductions in viral load after treatment with Benzeneacetic acid derivatives.
- Case Study B : In a preclinical model of cancer, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
